molecular formula C22H36O4 B084286 methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate CAS No. 13346-06-0

methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Cat. No. B084286
CAS RN: 13346-06-0
M. Wt: 364.5 g/mol
InChI Key: MMEXTNDBWOEMTB-YPMMDKOUSA-N
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Description

methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate is a natural product found in Pinus nigra with data available.

Scientific Research Applications

Synthesis of Complex Molecules

The compound has been involved in the chemoenzymatic synthesis of complex molecules such as (+)-α-Polypodatetraene and Methyl (5R,10R,13R)-Labda-8-en-15-oate, highlighting its role in intricate chemical synthesis processes. These syntheses involve enzymatic resolution and conversion to significant biochemical compounds, demonstrating the compound's utility in creating structurally complex and biologically relevant molecules (Kinoshita et al., 2008).

Intermediate in Terpenoid Synthesis

It serves as a key synthetic intermediate in the synthesis of terpenoids. The use of baker's yeast-catalyzed asymmetric reduction in its synthesis process exemplifies its importance in producing significant intermediates for complex natural products (Katoh et al., 2006).

Total Synthesis of Illudinine

The compound has been used in the synthetic investigations of illudinine, a key intermediate in the synthesis of illudalanes. This illustrates its role in the total synthesis of intricate and potentially pharmacologically important molecules (Girija et al., 1991).

Herbicide Precursor Synthesis

This compound is involved in the preparation of bicyclic herbicide precursors, showcasing its utility in agricultural chemistry. The intramolecular Stork-Danheiser kinetic alkylation reactions play a crucial role in the formation of these precursors (Liepa et al., 1992).

properties

CAS RN

13346-06-0

Product Name

methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C22H36O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h15,17-18H,2,7-14H2,1,3-6H3/t15-,17+,18-,21-,22-/m1/s1

InChI Key

MMEXTNDBWOEMTB-YPMMDKOUSA-N

Isomeric SMILES

C[C@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)OC)C)CC(=O)OC

SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)CC(=O)OC

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 2
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

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